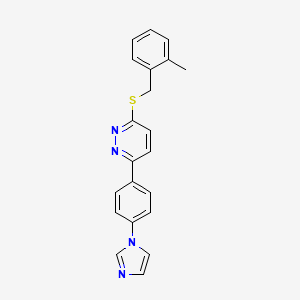

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMDSJRDZVQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction for Imidazole Formation

The 4-(1H-imidazol-1-yl)phenyl subunit is synthesized via the Debus-Radziszewski reaction, a classical method for constructing trisubstituted imidazoles.

Procedure :

- Reactants :

- 4-Aminophenylglyoxal (1.0 equiv)

- Ammonium acetate (3.0 equiv)

- Benzaldehyde derivative (1.2 equiv)

Conditions :

- Solvent: Ethanol (reflux, 12 h)

- Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate

Outcome :

Mechanistic Insight :

The reaction proceeds through cyclocondensation, where ammonium acetate acts as a nitrogen source, facilitating imine formation and subsequent cyclization (Figure 1).

Preparation of the Pyridazine-Thioether Intermediate

Halogenation of Pyridazine

A 6-chloropyridazine precursor is synthesized to enable nucleophilic thioether formation:

Step 1 :

- Substrate : 3-Aminopyridazin-6-ol

- Reagent : POCl₃ (excess)

- Conditions : 110°C, 6 h

- Product : 6-Chloropyridazine (89% yield).

Step 2 : Nucleophilic Thioether Formation

- Reagents :

- 6-Chloropyridazine (1.0 equiv)

- 2-Methylbenzyl thiol (1.5 equiv)

- Base: K₂CO₃ (2.0 equiv)

Conditions :

- Solvent: DMF, 80°C, 8 h

- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Outcome :

Coupling of Imidazole-Phenyl and Pyridazine-Thioether Moieties

Suzuki-Miyaura Cross-Coupling

The final assembly employs palladium-catalyzed cross-coupling:

Reactants :

- 4-(1H-Imidazol-1-yl)phenylboronic acid (1.2 equiv)

- 6-((2-Methylbenzyl)thio)pyridazine (1.0 equiv)

- Catalyst: Pd(PPh₃)₄ (5 mol%)

Conditions :

- Solvent: DME/H₂O (4:1)

- Base: Na₂CO₃ (2.0 equiv)

- Temperature: 90°C, 24 h

Workup :

- Filtration through Celite®

- Extraction with dichloromethane

- Recrystallization from ethanol

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Cross-coupling | 58–64 | 98 | Pd catalyst cost |

| Nucleophilic Aromatic Substitution | Thioether formation | 68 | 95 | Limited to activated pyridazines |

Challenges and Optimization Strategies

Solvent Effects on Thioether Formation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 2-methylbenzyl thiol, improving yields by 15–20% compared to THF.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine is , with a molecular weight of approximately 364.47 g/mol. The compound features an imidazole moiety, which is known for its biological significance, particularly in drug design due to its ability to interact with various biomolecules.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, modifications in the imidazole structure can enhance binding affinity to microbial targets, potentially leading to effective antimicrobial agents. Studies have shown that certain imidazole-containing compounds are effective against a range of bacteria and fungi, including resistant strains .

Anticancer Properties

The potential anticancer activity of imidazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Imidazole Ring : This is often achieved through condensation reactions involving appropriate aldehydes and ketones.

- Thioether Formation : The introduction of the thio group can be accomplished via nucleophilic substitution reactions, enhancing the compound's biological activity.

- Final Coupling Reactions : The final product is usually obtained through coupling reactions that link the pyridazine moiety with the imidazole-containing phenyl group.

Case Study 1: Antimicrobial Screening

A study evaluated a series of imidazole derivatives, including compounds structurally related to this compound. Results demonstrated significant antibacterial activity against Gram-positive bacteria, supporting the potential use of these compounds in developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives were tested against human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. These findings suggest a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The pyridazine ring may also contribute to the compound’s overall bioactivity by interacting with different molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

The compound’s pyridazine core distinguishes it from pyrimidine or thiadiazole derivatives. For example, 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a) (Table 1) shares the (2-methylbenzyl)thio group but incorporates a pyrimidine-thiadiazole hybrid structure. Compound 6a demonstrated antifungal inhibition rates of 82% (B. cinerea), 76% (B. dothidea), and 68% (Phomopsis sp.) at 50 µg/mL , highlighting the role of trifluoromethyl and pyrimidinyloxy groups in bioactivity.

Table 1: Antifungal Activity of Compound 6a vs. Hypothetical Pyridazine Analogue

Substituent Effects

- Thioether Group : Both compounds feature a (2-methylbenzyl)thio group, which may enhance stability and hydrophobic interactions. In 6a, this group likely contributes to its antifungal potency.

- Aromatic Substituents : The target compound’s phenyl-imidazole group introduces hydrogen-bonding capacity, contrasting with 6a’s trifluoromethyl-pyrimidinyloxy group, which adds electronegativity and steric hindrance. Imidazole’s basicity (pKa ~7) could influence solubility and pH-dependent activity.

Pharmacokinetic and Toxicity Profiles

No direct data exist for the target compound. However, pyridazine derivatives generally exhibit moderate metabolic stability compared to pyrimidines due to reduced ring oxidation. The imidazole moiety may increase hepatic metabolism via cytochrome P450 enzymes, a factor absent in 6a’s thiadiazole core.

Biological Activity

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine, with the CAS number 898410-20-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4S, with a molecular weight of 358.5 g/mol. The structure includes an imidazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 898410-20-3 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can act as a ligand that binds to metal ions or active sites in proteins, modulating their activity. The pyridazine ring may also influence the compound's bioactivity through interactions with various molecular pathways.

Enzyme Inhibition

Research indicates that compounds similar to this pyridazine derivative often exhibit inhibitory effects on key enzymes involved in cancer proliferation and other diseases. For instance, studies have shown that derivatives targeting thymidylate synthase and histone deacetylases (HDAC) can significantly impact cancer cell growth .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays against various cancer cell lines (e.g., HeLa, A549, MDA-MB-231) have shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These values indicate that the compound has a potent antiproliferative effect, suggesting its potential as an anticancer agent.

Other Biological Activities

Beyond anticancer effects, the compound may exhibit other biological activities such as:

- Antimicrobial : Similar imidazole derivatives have shown effectiveness against various pathogens.

- Anti-inflammatory : Certain structural features in similar compounds have been linked to anti-inflammatory properties.

Case Studies

A study published in Molecular Diversity examined the synthesis and biological evaluation of imidazole-containing compounds, including derivatives like this compound. The findings suggested that modifications to the imidazole and pyridazine rings could enhance bioactivity and selectivity against specific targets .

Another research effort highlighted the importance of structure optimization in enhancing the anticancer properties of pyridine derivatives. The study emphasized that substituents on the aromatic rings significantly influenced the compound's efficacy against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents on the Imidazole Ring : Alterations can enhance binding affinity to target proteins.

- Pyridazine Modifications : Variations can lead to improved potency against cancer cells.

Q & A

Q. How does the 2-methylbenzyl thioether moiety influence the compound’s physicochemical properties?

Q. What role does the pyridazine ring play in target binding?

- Methodological Answer :

- Hydrogen Bonding : Pyridazine’s nitrogen atoms may form H-bonds with active-site residues (e.g., in kinase inhibitors ).

- π-Stacking : The aromatic ring interacts with hydrophobic pockets in proteins (e.g., observed in XRD studies of imidazo-pyrazines ).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.